molecular formula C23H24N2O5 B2966567 Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-39-9

Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2966567
CAS No.: 868224-39-9
M. Wt: 408.454
InChI Key: JYYSEUPORZMMMG-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These could include an ester group, a carbamoyl group, and possibly an isoquinoline group .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound .

Scientific Research Applications

Synthetic Chemistry Applications

A fundamental application of this compound lies in its use as a building block in synthetic chemistry. For example, radical cyclization reactions onto azoles have utilized related ethyl groups for synthesizing tri- and tetra-cyclic heterocycles, indicating its potential in constructing complex molecular architectures (Allin et al., 2005). Additionally, the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones from ethyl 3-(2,4-dioxocyclohexyl)propanoate showcases the compound's utility in generating bioactive molecules through selective amidation and deprotective-cyclization approaches (Thakur, Sharma, & Das, 2015).

Biological Evaluation

This compound and its derivatives have been explored for their biological activities, highlighting their potential in medicinal chemistry. For instance, a new quinazolinone-based derivative was evaluated for its cytotoxic activity against several human cancer cell lines, demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its applicability as an anti-cancer agent (Riadi et al., 2021). Furthermore, some derivatives have been screened for their antimicrobial activity, showcasing their effectiveness against various bacteria and fungi, and offering insights into their potential use in developing new antimicrobial agents (Mathada & Mathada, 2009).

Molecular Docking and Biological Potentials

The exploration of ethyl derivatives in molecular docking studies to understand their interaction with biological targets further underscores their research significance. For instance, new quinazoline and quinazoline-4-one derivatives were synthesized and subjected to molecular docking, showing good antioxidant, antiulcer, and anti-inflammatory activities, which are critical in the design of compounds with specific biological activities (Borik & Hussein, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, the mechanism of action might involve interacting with biological receptors or enzymes .

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound . This could include exploring its use in industries like pharmaceuticals, materials science, or chemical manufacturing .

Properties

IUPAC Name

ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-4-29-23(28)16(3)30-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-17-10-8-15(2)9-11-17/h5-13,16H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYSEUPORZMMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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